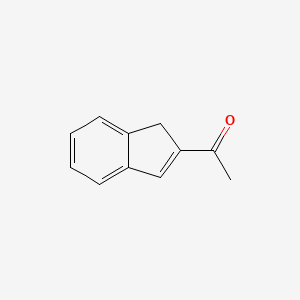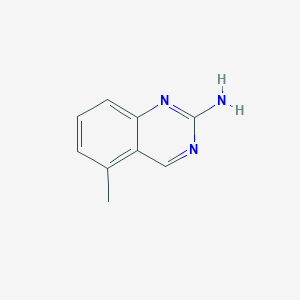![molecular formula C8H12O3 B11919448 6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
6-Oxaspiro[2.5]octane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxaspiro[2.5]octane-4-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro linkage between a six-membered ring and a three-membered ring, with an oxygen atom incorporated into the six-membered ring. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxaspiro[2.5]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Oxaspiro[2.5]octane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Oxaspiro[2.5]octane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound can act as an inhibitor or activator of enzymes, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[4.5]decane-2-one
- 1-Oxaspiro[2.6]non-6-ene
Comparison: 6-Oxaspiro[2.5]octane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination imparts distinct reactivity and biological activity compared to other spirocyclic compounds. The presence of the oxygen atom in the six-membered ring also influences its chemical behavior and interactions with molecular targets.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
6-oxaspiro[2.5]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-11-4-3-8(6)1-2-8/h6H,1-5H2,(H,9,10) |
InChI-Schlüssel |
IEAMJRCTYFQLLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCOCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)

![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)




![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)



![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
